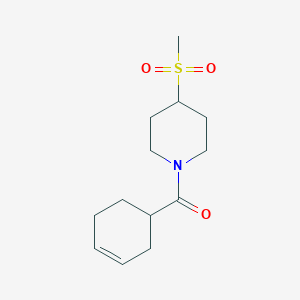

Cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclohex-3-en-1-yl-(4-methylsulfonylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-18(16,17)12-7-9-14(10-8-12)13(15)11-5-3-2-4-6-11/h2-3,11-12H,4-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGZHFXEZVFTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2CCC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclohexene and piperidine intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can be used to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions often involve specific temperatures and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Potential therapeutic applications include its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analog: Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

A closely related compound, Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS: 2098101-16-5), replaces the methylsulfonyl group with a 2-hydroxyethyl (-CH₂CH₂OH) substituent on the piperidine ring. Below is a comparative analysis based on available data :

Key Differences and Implications:

Electronic Effects :

- The methylsulfonyl group is strongly electron-withdrawing, which may stabilize adjacent charges or influence reactivity in nucleophilic/electrophilic reactions. In contrast, the hydroxyethyl group provides electron-donating effects via its hydroxyl moiety .

Biological Interactions :

- The hydroxyethyl analog’s H-bonding capacity could enhance interactions with biological targets (e.g., enzymes or receptors), whereas the sulfone group may improve metabolic stability or serve as a pharmacophore in drug design.

Stability and Storage :

- Sulfone-containing compounds are generally more chemically stable under oxidative conditions compared to hydroxyl-containing analogs, which may degrade via dehydration or oxidation .

Research Findings and Limitations

- Data Gaps: Direct experimental data (e.g., melting/boiling points, biological activity) for this compound are absent in the provided evidence. Comparisons rely on structural inferences and analog properties.

Biological Activity

Cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C12H19N2O2S |

| Molecular Weight | 253.36 g/mol |

| CAS Number | 2981-10-4 |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 262.2 ± 10.0 °C |

| Flash Point | 102.8 ± 15.9 °C |

The compound features a cyclohexene ring and a piperidine moiety, which are known to contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A study on cyclohexane derivatives indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including lung cancer (NSCLC) and colorectal cancer cell lines . The mechanism of action often involves the inhibition of key enzymes and pathways associated with tumor growth.

The biological activity of this compound is believed to stem from its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation . Inhibition of CDK2 has been linked to reduced cell proliferation in cancerous cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has shown that modifications in the piperidine ring and substituents on the cyclohexene can significantly alter biological activity. For instance, variations in the methylsulfonyl group can influence potency against specific kinases .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have demonstrated that derivatives of cyclohexane compounds exhibit varying levels of cytotoxicity against different cancer cell lines. For example, one study reported IC50 values for selected derivatives ranging from 0.5 µM to 5 µM against NSCLC cell lines H460 and A549 . The results suggest that structural modifications can enhance or diminish efficacy.

Case Study 2: Inhibition of CDK2 Activity

A patent study on related compounds emphasized the importance of targeting CDK2 for therapeutic applications in cancers characterized by CCNE1 amplification. The study provided evidence that compounds similar to this compound could effectively reduce Rb protein phosphorylation, indicating successful inhibition of CDK2 activity in vitro .

Q & A

Basic Questions

Q. What are the foundational synthetic routes for Cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone, and how do functional groups influence reaction pathways?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example:

Methylsulfonyl introduction : React 4-piperidone with methylsulfonyl chloride under basic conditions to form 4-(methylsulfonyl)piperidine.

Methanone linkage : Couple the modified piperidine with cyclohex-3-enecarboxylic acid using coupling agents like EDCl/HOBt in dichloromethane.

Key challenges include steric hindrance from the cyclohexene ring and ensuring regioselectivity during sulfonylation. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the cyclohexene proton (δ ~5.5–5.8 ppm) and piperidine methylsulfonyl group (δ ~3.0–3.2 ppm for SOCH).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] for CHNOS: 284.1283).

- IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1650–1700 cm) and sulfonyl (SO asymmetric stretch at ~1300–1350 cm) groups .

Q. What chemical reactivity patterns are expected for this compound under standard laboratory conditions?

- Methodological Answer :

- Oxidation : The cyclohexene double bond may undergo epoxidation using m-CPBA or ozonolysis.

- Reduction : Catalytic hydrogenation (H, Pd/C) could saturate the cyclohexene ring.

- Nucleophilic substitution : The methylsulfonyl group on piperidine is susceptible to displacement by strong nucleophiles (e.g., amines in DMF at 80°C).

Reactivity is influenced by steric effects from the cyclohexene ring and electronic effects from the sulfonyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during large-scale synthesis?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces reaction time versus conventional heating.

- Catalyst screening : Use Pd(OAc)/Xantphos for efficient coupling steps.

- Purification : Preparative HPLC with a C18 column achieves >98% purity. Yield improvements (e.g., from 49% to 80%) are documented via iterative optimization .

Q. What strategies are effective for identifying biological targets and elucidating mechanisms of action?

- Methodological Answer :

- Computational docking : Use AutoDock Vina to predict binding to enzymes like cyclooxygenase-2 (COX-2) or kinases.

- In vitro assays : Screen against bacterial models (e.g., Mycobacterium tuberculosis H37Ra) using MIC assays.

- Target validation : CRISPR-Cas9 knockout of predicted targets (e.g., katG in mycobacteria) confirms activity.

Discrepancies in activity data require cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Control variables like bacterial strain (e.g., H37Ra vs. clinical isolates) and culture media.

- Stability testing : Monitor compound degradation in DMSO stocks via LC-MS over 72 hours.

- Meta-analysis : Compare data across studies using tools like Forest plots to identify outliers. Contradictions often arise from differences in cell permeability or metabolite interference .

Q. What methodologies are recommended for profiling ADME (Absorption, Distribution, Metabolism, Excretion) properties?

- Methodological Answer :

- Permeability : Caco-2 cell monolayer assays predict intestinal absorption.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- CYP inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates.

Data from HRMS and metabolic trapping (e.g., glutathione adducts) identify major metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.